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molecular formula C8H6Cl2N2 B1581660 5-Chloro-2-(chloromethyl)-1H-benzimidazole CAS No. 20443-38-3

5-Chloro-2-(chloromethyl)-1H-benzimidazole

Cat. No. B1581660
M. Wt: 201.05 g/mol
InChI Key: CJNALUZDTPETCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912186B2

Procedure details

The solution of 4-chloro-1,2-phenylenediamine (1.43 g) and chloroacetic acid (1.43 g) in 4M HCl (10 ml) was heated to reflux for 1 h. After cooling to rt overnight the mixture was filtered and the filtrate was cooled in an ice bath. With stirring the solution was adjusted to pH 8 with 25% ammonia solution. A gummy precipitate is formed which is cooled for 1 h. The aqueous layer is removed by decantation and the residue crystallised from acetone/water to yield 5-chloro-2-chloromethylbenzimidazole (1.4 g) as brownish solid.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([NH2:9])[CH:3]=1.[Cl:10][CH2:11][C:12](O)=O>Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[N:8]=[C:12]([CH2:11][Cl:10])[NH:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)N)N
Name
Quantity
1.43 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
A gummy precipitate is formed which
TEMPERATURE
Type
TEMPERATURE
Details
is cooled for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer is removed by decantation
CUSTOM
Type
CUSTOM
Details
the residue crystallised from acetone/water

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(N=C(N2)CCl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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